molecular formula C9H28N3O15P5 B102851 Diethylenetriaminepentakis(methylphosphonic acid) solution CAS No. 15827-60-8

Diethylenetriaminepentakis(methylphosphonic acid) solution

Cat. No.: B102851
CAS No.: 15827-60-8
M. Wt: 573.2 g/mol
InChI Key: DUYCTCQXNHFCSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DTPMPA primarily targets minerals such as calcite and fluorite . It acts as a chelating inhibitor, interacting with these minerals to influence their flotation, separation, and adsorption behaviors .

Mode of Action

DTPMPA interacts with its targets through adsorption. It is adsorbed on the surface of calcite, inhibiting the adsorption of sodium oleate (NaOl) . The oxygen in the DTPMPA phosphate group forms a stable bidentate binuclear adsorption configuration by chelating with calcium on the calcite surface . This interaction results in changes in the mineral’s properties, affecting its behavior in various processes.

Biochemical Pathways

By inhibiting the adsorption of other compounds on mineral surfaces, DTPMPA can affect the minerals’ floatability and thus impact the efficiency of separation processes .

Result of Action

The action of DTPMPA results in the selective inhibition of calcite. It exhibits significantly weaker adsorption on fluorite compared to that on calcite, highlighting its selective inhibition ability . This selective inhibition can be leveraged to achieve maximum separation of fluorite and calcite under specific conditions .

Action Environment

The action, efficacy, and stability of DTPMPA can be influenced by environmental factors. For instance, it has been found that DTPMPA shows better scale and corrosion inhibition effect than other phosphonates in high alkali and high-temperature environments (above 210 °C) . Additionally, the effectiveness of DTPMPA as a chelating inhibitor can be maximized under weakly alkaline conditions .

Biochemical Analysis

Biochemical Properties

Diethylenetriamine pentamethylene phosphonic acid plays a significant role in biochemical reactions due to its ability to form stable chelates with various metal ions . It interacts with enzymes, proteins, and other biomolecules primarily through its phosphate groups, which can form bidentate binuclear adsorption configurations . This interaction is crucial in inhibiting the precipitation of barium sulfate and other scale-forming compounds .

Cellular Effects

Diethylenetriamine pentamethylene phosphonic acid affects various types of cells and cellular processes. It influences cell function by inhibiting the adsorption of sodium oleate on calcite surfaces, thereby affecting cell signaling pathways and gene expression related to mineralization . Additionally, it can impact cellular metabolism by altering the availability of metal ions necessary for enzymatic reactions .

Molecular Mechanism

At the molecular level, diethylenetriamine pentamethylene phosphonic acid exerts its effects through chelation and inhibition of enzyme activity . It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. This chelation mechanism is particularly effective in high-temperature and high-alkaline environments, where it outperforms other phosphonates in scale and corrosion inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethylenetriamine pentamethylene phosphonic acid change over time. The compound is stable and does not easily degrade in strong acidic or alkaline media . Long-term studies have shown that it maintains its chelating and inhibitory properties, ensuring consistent performance in preventing scale formation and corrosion .

Dosage Effects in Animal Models

The effects of diethylenetriamine pentamethylene phosphonic acid vary with different dosages in animal models. At low doses, it effectively inhibits scale formation without causing adverse effects . At high doses, it can lead to toxicity and adverse reactions, including irritation to the skin, eyes, and respiratory system . Threshold effects are observed, where the efficacy of the compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

Diethylenetriamine pentamethylene phosphonic acid is involved in metabolic pathways that include the formation of stable chelates with metal ions . It interacts with enzymes and cofactors that facilitate these chelation reactions, impacting metabolic flux and metabolite levels . The compound’s ability to inhibit the precipitation of barium sulfate and other minerals is a key aspect of its metabolic role .

Transport and Distribution

Within cells and tissues, diethylenetriamine pentamethylene phosphonic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches areas where it can effectively inhibit scale formation and corrosion . The compound’s hydrophilic nature aids in its distribution in aqueous environments .

Subcellular Localization

Diethylenetriamine pentamethylene phosphonic acid localizes to specific subcellular compartments where it exerts its activity . Targeting signals and post-translational modifications direct the compound to areas such as the cytoplasm and cell membrane, where it can interact with metal ions and inhibit unwanted reactions . This localization is crucial for its function as a chelating and anti-corrosion agent .

Comparison with Similar Compounds

Diethylenetriaminepentakis(methylphosphonic acid) solution is unique due to its high thermal stability and superior scale inhibition properties compared to other phosphonates . Similar compounds include:

This compound stands out due to its ability to perform effectively under extreme conditions, making it a valuable compound in various industrial applications.

Properties

IUPAC Name

[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid
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InChI

InChI=1S/C9H28N3O15P5/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYCTCQXNHFCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28N3O15P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22042-96-2 (unspecified hydrochloride salt), 70714-66-8 (unspecified ammonium salt)
Record name Diethylenetriaminepenta(methylenephosphonic) acid
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DSSTOX Substance ID

DTXSID0027775
Record name Diethylenetriaminepenta(methylenephosphonic acid)
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Molecular Weight

573.20 g/mol
Source PubChem
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Physical Description

Liquid, Solid; [ECHA REACH Registrations] 49-51% Aqueous solution: Clear amber to pale yellow liquid; [Redox Chemicals MSDS]
Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-
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Record name Diethylenetriaminepenta(methylenephosphonic) acid
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CAS No.

15827-60-8
Record name Diethylenetriaminepenta(methylenephosphonic acid)
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Record name Diethylenetriaminepenta(methylenephosphonic) acid
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-
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Record name Diethylenetriaminepenta(methylenephosphonic acid)
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Record name [[(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid
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Record name DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DTPMPA interact with metal ions, specifically in the context of mineral flotation?

A1: DTPMPA demonstrates a strong affinity for calcium ions, making it effective in separating minerals like fluorite and calcite. Research indicates that the oxygen atoms in the phosphate group of DTPMPA chelate with calcium on the calcite surface. [] Density functional theory calculations suggest that a bidentate binuclear adsorption configuration is the most stable form of interaction. [] This adsorption inhibits the adsorption of other reagents, like NaOH, on the calcite surface, thereby depressing its flotation. []

Q2: What are the structural characteristics of DTPMPA?

A3: While the provided research excerpts don't explicitly mention the molecular formula and weight of DTPMPA, they highlight its key structural features. [, , ] As a phosphonic acid, it contains multiple phosphonic acid groups (PO(OH)2) attached to a diethylenetriamine backbone. This structure allows for multiple points of interaction with metal ions, contributing to its strong chelating ability.

Q3: Are there any studies on the potential environmental impact and degradation of DTPMPA?

A3: While the provided research focuses on specific applications of DTPMPA, further investigation is needed to fully understand its environmental fate, persistence, and potential ecotoxicological effects.

Q4: Can DTPMPA be used as a corrosion inhibitor, and if so, how does it work?

A5: Yes, DTPMPA can function as a corrosion inhibitor. Studies have shown its effectiveness in protecting mild steel against corrosion in acidic environments. [] Although the specific mechanism is not elaborated upon in the provided research, it's likely related to its ability to form a protective film on the metal surface by chelating with iron ions, thus preventing further corrosion.

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